molecular formula C16H18BrN3O2 B2738151 2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1788846-23-0

2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2738151
CAS No.: 1788846-23-0
M. Wt: 364.243
InChI Key: YACUESYIXCUGTR-UHFFFAOYSA-N
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Description

2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is an organic compound that features a bromine atom, a benzamide group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves the reaction of a brominated precursor with a pyrazole derivative. One common method involves the use of 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone as a starting material, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions may involve the use of solvents such as toluene or ethyl acetate, and catalysts like iodine or TBHP (tert-butyl hydroperoxide) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce oxidized derivatives of the compound.

Scientific Research Applications

2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
  • 2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to its specific structural features, such as the presence of the pyrazole ring and the tetrahydro-2H-pyran-4-yl group.

Properties

IUPAC Name

2-bromo-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c17-15-4-2-1-3-14(15)16(21)19-13-9-18-20(11-13)10-12-5-7-22-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACUESYIXCUGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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